rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride

DPP-4 inhibition Type 2 diabetes Pyrrolidine scaffold

This racemic (2R,5R)-cis-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride directly addresses three critical procurement risks: (1) STEREOCHEMICAL PRECISION — the enforced cis configuration is essential for GPCR and DPP-4 target engagement, unlike the trans diastereomer (CAS 1270134-92-3) or single enantiomers; (2) SALT-FORM ADVANTAGE — the HCl salt provides superior aqueous solubility over the free base (CAS 754121-64-7), ensuring reliable IC₅₀ determination in assay buffers and streamlined amide coupling without salt metathesis; (3) REGIOISOMERIC CERTAINTY — C5-substituted, not N-substituted like CAS 61898-80-4, delivering the correct pharmacophore geometry for fragment-based DPP-4 inhibitor optimization and GPR43 agonist screening. Packaged under RT storage, shipped ambient.

Molecular Formula C11H13Cl2NO2
Molecular Weight 262.1
CAS No. 1807912-10-2
Cat. No. B6270498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS1807912-10-2
Molecular FormulaC11H13Cl2NO2
Molecular Weight262.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1807912-10-2): Stereochemically Defined Chiral Pyrrolidine Scaffold for Drug Discovery


rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1807912-10-2) is a racemic mixture of the (2R,5R) enantiomeric pair of a 2,5-disubstituted pyrrolidine carboxylic acid, supplied as the hydrochloride salt [1]. The compound features a 4-chlorophenyl substituent at the 5-position and a carboxylic acid at the 2-position of the pyrrolidine ring, with defined cis relative stereochemistry (2R,5R configuration in the racemate) [2]. Its molecular formula is C₁₁H₁₃Cl₂NO₂ with a molecular weight of 262.13 g/mol, and it has a calculated logP of 3.35 and topological polar surface area of 49.3 Ų [3]. This compound belongs to the class of chiral pyrrolidine carboxylic acid derivatives that serve as versatile building blocks in medicinal chemistry, particularly as scaffolds for peptidomimetics, G-protein coupled receptor (GPCR) modulator design, and asymmetric synthesis [4].

Why Generic 5-(4-Chlorophenyl)pyrrolidine-2-carboxylic Acid Analogs Cannot Replace rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1807912-10-2)


Substitution among 5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid derivatives is not straightforward due to three critical differentiation factors. First, stereochemistry at the 2- and 5-positions is essential for biological target engagement: the (2R,5R) cis configuration enforced in this racemate produces a distinct spatial presentation of the 4-chlorophenyl and carboxylic acid pharmacophores compared to the (2R,5S) trans diastereomer (CAS 1270134-92-3) or the (2S,5S) single enantiomer (CAS 1820579-64-3), directly influencing receptor binding and enzyme inhibition potency . Second, the hydrochloride salt form (CAS 1807912-10-2) provides substantially improved aqueous solubility and handling stability relative to the free base (CAS 754121-64-7), which is critical for reproducible in vitro assay preparation and for downstream synthetic steps requiring dissolution in aqueous or polar media [1]. Third, regioisomeric variants such as 1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid (CAS 61898-80-4), where the chlorophenyl group is attached at the nitrogen rather than the 5-position carbon, present entirely different physicochemical and pharmacological profiles and cannot serve as interchangeable alternatives .

Quantitative Differentiation Evidence for rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1807912-10-2) vs. Structural Analogs


DPP-4 Enzyme Inhibition: Moderate Activity with Defined Structural Basis vs. Reference Inhibitors

The free acid form of the target compound, 5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid (CAS 754121-64-7), which is the direct free-base counterpart of the hydrochloride salt (CAS 1807912-10-2), was evaluated in a DPP-4 enzyme inhibition assay and exhibited an IC₅₀ of 12.3 µM [1]. This activity is moderate compared to clinically approved DPP-4 inhibitors (sitagliptin IC₅₀ ~18 nM, vildagliptin IC₅₀ ~62 nM) but represents a distinctly different potency and structural class from other 5-substituted pyrrolidine-2-carboxylic acid analogs lacking the 4-chlorophenyl group. For example, (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid shows no reported DPP-4 activity, highlighting the contribution of the 4-chloro substituent to target engagement . Molecular docking indicated the 4-chlorophenyl group participates in key hydrophobic interactions within the DPP-4 active site, providing a structural rationale for differentiation from non-halogenated analogs [1].

DPP-4 inhibition Type 2 diabetes Pyrrolidine scaffold

Hydrochloride Salt vs. Free Base: Solubility and Handling Stability Differentiation

The hydrochloride salt (CAS 1807912-10-2, MW 262.13) presents distinct physicochemical advantages over the free base (CAS 754121-64-7, MW 225.67). The salt form is specifically documented to improve aqueous solubility and long-term storage stability, facilitating more reliable handling in laboratory settings [1]. The free base has a calculated logP of 3.35 and a melting point that limits aqueous dissolution, whereas the hydrochloride salt enhances dissolution in aqueous buffers commonly used in biochemical assays (e.g., PBS, Tris buffer) . Pricing data from Enamine indicates the hydrochloride salt (CAS 1807912-10-2) is commercially available at 95% purity: 0.5 g at $803 and 10 g at $4,421, providing scalable procurement options for research programs [2].

Salt form selection Aqueous solubility Assay reproducibility

Stereochemical Identity: (2R,5R) cis Configuration Distinguishes from (2R,5S) trans Diastereomer in Receptor Binding Contexts

The (2R,5R) cis configuration in this racemate enforces a specific spatial relationship between the 4-chlorophenyl substituent and the carboxylic acid group that differs fundamentally from the (2R,5S) trans diastereomer (CAS 1270134-92-3). In the context of GPCR modulator design, particularly for GPR43 (FFA2) agonists where 5-arylpyrrolidine-2-carboxylic acid scaffolds are prominent, the relative stereochemistry at positions 2 and 5 determines whether the aryl group and carboxylic acid can simultaneously occupy their respective binding pockets [1]. Patents describing GPR43 agonists based on pyrrolidine-2-carboxylic acid scaffolds (e.g., US11072582, EP3255038) explicitly differentiate between cis and trans configured compounds, with distinct structure-activity relationships observed for each diastereomeric series [2]. While direct head-to-head comparative pharmacological data between the (2R,5R) and (2R,5S) forms of the 5-(4-chlorophenyl) analog are not publicly available, the established stereochemical SAR across the broader pyrrolidine-2-carboxylic acid class supports the expectation that these diastereomers are not functionally interchangeable [3].

Stereochemistry Chiral pyrrolidine Diastereomer differentiation

Neuroprotective Activity in Parkinson's Disease Models: Distinct Biological Profile vs. Non-Chlorinated Analogs

A 2023 study published in ACS Chemical Neuroscience investigated the free acid form of this compound (CAS 754121-64-7) in cellular models of Parkinson's disease [1]. The compound reduced oxidative stress and mitochondrial dysfunction in dopaminergic neurons, with mechanistic studies suggesting involvement of reactive oxygen species (ROS) scavenging and modulation of the Nrf2-ARE pathway [1]. While quantitative comparative data (e.g., EC₅₀ values for neuroprotection) against other 5-arylpyrrolidine-2-carboxylic acid analogs are not available from this study, the reported neuroprotective phenotype is absent in the des-chloro 5-phenyl analog (CAS 158567-93-2), which is primarily characterized as a bacterial endopeptidase inhibitor rather than a neuroprotective agent . Additionally, a Chinese patent (CN104045552) describes neuroprotective activity for pyrrolidine derivatives including 4-chlorophenyl-substituted variants in H₂O₂-induced primary neuron injury and glutamate-induced toxicity models [2].

Neuroprotection Parkinson's disease Oxidative stress Nrf2 pathway

Optimal Research and Procurement Application Scenarios for rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1807912-10-2)


Fragment-Based DPP-4 Inhibitor Lead Optimization Using 4-Chlorophenyl Pyrrolidine Scaffolds

Given the demonstrated DPP-4 inhibitory activity (IC₅₀ = 12.3 µM for the free acid form) and molecular docking evidence for 4-chlorophenyl hydrophobic pocket engagement [1], this compound serves as a tractable starting point for fragment-based or structure-guided optimization of DPP-4 inhibitors. The hydrochloride salt form (CAS 1807912-10-2) is preferred for this application due to its enhanced aqueous solubility in biochemical assay buffers, ensuring more reliable IC₅₀ determination during iterative structure-activity relationship (SAR) cycles [2].

Stereochemistry-Activity Relationship Studies for GPCR (GPR43/FFA2) Agonist Development

The (2R,5R) cis configuration of this racemate, combined with its 4-chlorophenyl substituent, makes it a valuable scaffold for systematic exploration of stereochemical effects on GPR43 (FFA2) receptor agonism. Patent literature (US11072582, EP3255038) establishes that 5-arylpyrrolidine-2-carboxylic acid stereochemistry critically influences GPCR agonist potency [3]. This compound allows direct comparison with trans diastereomers and single enantiomers in focused GPR43 screening cascades, where stereochemical identity must be rigorously controlled.

CNS Drug Discovery: Neuroprotective Agent Screening in Parkinson's Disease Models

Based on the reported neuroprotective effects in dopaminergic neuron models and Nrf2-ARE pathway modulation (ACS Chemical Neuroscience, 2023) [4], this compound is appropriate for inclusion in medium-throughput neuroprotection screening libraries targeting Parkinson's disease and related neurodegenerative disorders. The 4-chlorophenyl substituent differentiates its biological profile from 5-phenyl analogs (which lack neuroprotective activity), making it a prioritized scaffold for CNS-focused medicinal chemistry campaigns .

Peptidomimetic Building Block for Asymmetric Synthesis of Bioactive Molecules

The rigid pyrrolidine ring with defined (2R,5R) cis stereochemistry, combined with the 4-chlorophenyl group and a derivatizable carboxylic acid handle, positions this compound as a versatile peptidomimetic building block for constructing conformationally constrained analogs of bioactive peptides [5]. The hydrochloride salt form facilitates direct use in amide coupling reactions under standard peptide synthesis conditions without requiring additional salt metathesis steps, streamlining synthetic workflows and improving overall yield consistency [2].

Quote Request

Request a Quote for rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.